Cas no 946228-03-1 (N-(3,4-difluorophenyl)-2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetamide)

N-(3,4-difluorophenyl)-2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3,4-difluorophenyl)-2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetamide
- 946228-03-1
- F5001-1302
- N-(3,4-difluorophenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
- VU0627693-1
- AKOS024487266
- N-(3,4-difluorophenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide
- N-(3,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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- Inchi: 1S/C15H10F2N2O2S/c16-11-4-3-9(6-12(11)17)18-15(20)8-10-7-13(21-19-10)14-2-1-5-22-14/h1-7H,8H2,(H,18,20)
- InChI Key: NDIXFPCOJIDJLC-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=CC(CC(NC2C=CC(=C(C=2)F)F)=O)=NO1
Computed Properties
- Exact Mass: 320.04310506g/mol
- Monoisotopic Mass: 320.04310506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 83.4Ų
N-(3,4-difluorophenyl)-2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5001-1302-1mg |
N-(3,4-difluorophenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide |
946228-03-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5001-1302-3mg |
N-(3,4-difluorophenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide |
946228-03-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5001-1302-2μmol |
N-(3,4-difluorophenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide |
946228-03-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5001-1302-2mg |
N-(3,4-difluorophenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide |
946228-03-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5001-1302-5μmol |
N-(3,4-difluorophenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide |
946228-03-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5001-1302-4mg |
N-(3,4-difluorophenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide |
946228-03-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5001-1302-5mg |
N-(3,4-difluorophenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide |
946228-03-1 | 5mg |
$69.0 | 2023-09-10 |
N-(3,4-difluorophenyl)-2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetamide Related Literature
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
Additional information on N-(3,4-difluorophenyl)-2-5-(thiophen-2-yl)-1,2-oxazol-3-ylacetamide
Comprehensive Overview of N-(3,4-difluorophenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide (CAS No. 946228-03-1)
The compound N-(3,4-difluorophenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide, identified by its CAS No. 946228-03-1, is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a thiophene and oxazole core, makes it a subject of interest for scientists exploring novel bioactive compounds. This article delves into its properties, applications, and relevance to current trends in drug discovery and material science.
One of the most intriguing aspects of N-(3,4-difluorophenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is its hybrid heterocyclic framework. The presence of both thiophene and oxazole rings contributes to its electronic and steric properties, which are critical for interactions in biological systems. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given the growing demand for targeted therapies in oncology and neurology. These applications align with the current focus on precision medicine and personalized treatment strategies.
In the context of green chemistry, the synthesis of CAS No. 946228-03-1 has garnered attention due to the increasing emphasis on sustainable methodologies. Recent advancements in catalytic processes and solvent-free reactions have made it possible to produce this compound with higher yields and lower environmental impact. This aligns with the broader industry shift toward eco-friendly synthesis, a topic frequently searched by professionals in chemical R&D.
The compound's structure-activity relationship (SAR) is another area of active investigation. By modifying the difluorophenyl or thiophene moieties, researchers aim to optimize its bioactivity for specific applications. For instance, its potential as an anti-inflammatory agent has been explored, addressing the rising global interest in chronic disease management. Such studies often appear in searches related to drug design and medicinal chemistry.
From a commercial perspective, N-(3,4-difluorophenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is part of a growing market for high-value intermediates in fine chemical production. Its versatility makes it a candidate for patent-protected formulations, a hot topic in intellectual property discussions. Companies are increasingly investing in custom synthesis services to meet the demand for such specialized compounds.
In summary, CAS No. 946228-03-1 represents a fascinating intersection of chemistry, biology, and technology. Its relevance to drug discovery, sustainable synthesis, and material innovation ensures its place in contemporary scientific discourse. As research progresses, this compound may unlock new possibilities in therapeutic development and industrial applications, making it a key player in the future of science.
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